1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2-methylbenzyl group and a 3-nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 1-(2-methylbenzyl)piperazine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product would be the corresponding nitro or amino derivative.
Reduction: The major product would be the corresponding sulfide.
Substitution: The major products would be the substituted piperazine derivatives.
Scientific Research Applications
1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of piperazine derivatives with biological systems.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially leading to biological effects. The nitrophenylsulfonyl group can also participate in redox reactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylbenzyl)-3-phenoxypiperidine hydrochloride: Similar structure but with a phenoxy group instead of a nitrophenylsulfonyl group.
3-Nitrobenzenesulfonyl chloride: A precursor in the synthesis of the compound.
Uniqueness
1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is unique due to the combination of the piperazine ring with both a 2-methylbenzyl and a 3-nitrophenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C18H21N3O4S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21N3O4S/c1-15-5-2-3-6-16(15)14-19-9-11-20(12-10-19)26(24,25)18-8-4-7-17(13-18)21(22)23/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
BCNDNYWYFBKUDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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